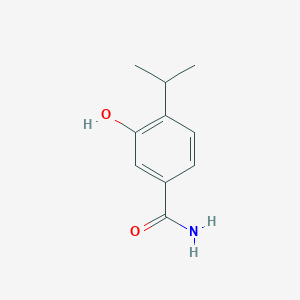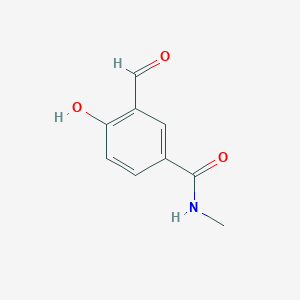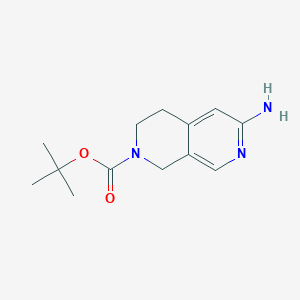
tert-butyl 6-amino-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-butyl 6-amino-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate” is a derivative of naphthyridine, which is a class of compounds that have significant importance in the field of medicinal chemistry . Many naphthyridine derivatives exhibit a variety of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, naphthyridine derivatives are generally synthesized through reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Molecular Structure Analysis
The molecular structure of this compound would include a naphthyridine core, which is a bicyclic compound containing two fused pyridine rings . The “tert-butyl”, “amino”, and “carboxylate” groups would be attached to this core at the 6, 1,2,3,4-tetrahydro and 2 positions, respectively.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, naphthyridine derivatives are known to react with electrophilic or nucleophilic reagents, and can undergo oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Scientific Research Applications
Naphthyridine Derivatives in Scientific Research
Biological Activities : Naphthyridine derivatives, a class to which tert-butyl 6-amino-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate could be related, have demonstrated a wide range of interesting biological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities, among others. Such compounds have also shown potential in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression, highlighting their versatility as scaffolds in therapeutic and medicinal research (Madaan et al., 2015).
Synthetic Routes and Applications : Specific synthetic routes for compounds similar to this compound, such as vandetanib, have been summarized to identify suitable industrial production methods. Such synthetic routes highlight the chemical versatility and potential commercial value of these compounds in manufacturing scales, suggesting a broad application spectrum beyond just pharmaceuticals (Mi, 2015).
Chemical and Physicochemical Aspects : Studies on related compounds, like the spin label amino acid TOAC, provide insights into the chemical, physicochemical, spectroscopic, and conformational aspects of peptides incorporating similar structures. These include analysis of backbone dynamics, secondary structure, and interactions with membranes, offering a glimpse into the research applications of this compound in biophysical and biochemical studies (Schreier et al., 2012).
Future Directions
properties
IUPAC Name |
tert-butyl 6-amino-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-9-6-11(14)15-7-10(9)8-16/h6-7H,4-5,8H2,1-3H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJQVROKOINFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=NC=C2C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

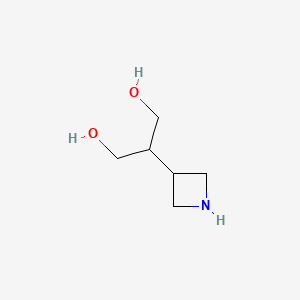
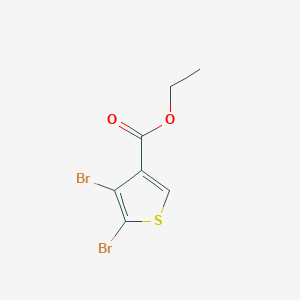


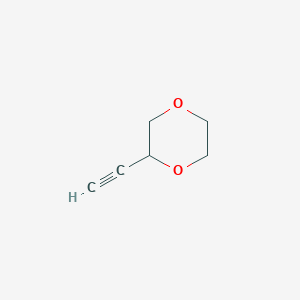
![[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B6617054.png)
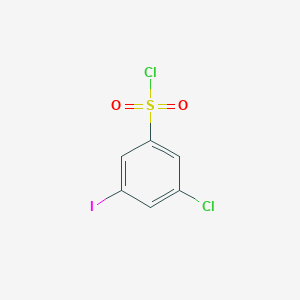
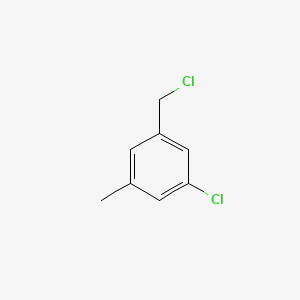


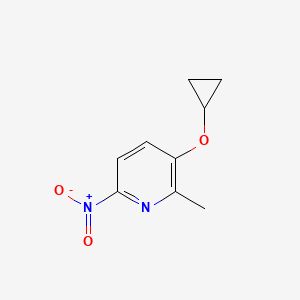
![2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid](/img/structure/B6617102.png)
